

Structural Analysis of DDO-5936 Bound to Hsp90: A Technical Overview

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Compound of Interest		
Compound Name:	DDO-5936	
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This technical guide provides an in-depth analysis of the structural and functional interactions between the small-molecule inhibitor **DDO-5936** and the molecular chaperone Heat shock protein 90 (Hsp90). **DDO-5936** has been identified as a specific inhibitor of the Hsp90-Cdc37 protein-protein interaction (PPI), offering an alternative therapeutic strategy to traditional ATP-competitive Hsp90 inhibitors.[1] This document summarizes the key quantitative data, outlines the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to DDO-5936 and its Mechanism of Action

Heat shock protein 90 (Hsp90) is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are essential for cancer cell proliferation and survival.[2] The co-chaperone Cdc37 is crucial for recruiting and stabilizing a specific subset of Hsp90 clients, particularly protein kinases.[3] The Hsp90-Cdc37 interaction, therefore, represents a key node in cellular signaling and an attractive target for anti-cancer drug development.

DDO-5936 is a small-molecule inhibitor that selectively disrupts the Hsp90-Cdc37 PPI.[1][4] Unlike the majority of Hsp90 inhibitors in clinical development that target the N-terminal ATP-binding pocket, **DDO-5936** binds to a distinct, previously unknown site on the Hsp90 N-terminal



domain.[4][5] This specific mechanism of action allows **DDO-5936** to selectively down-regulate Hsp90 kinase clients, such as CDK4, without inducing a heat shock response or broadly affecting non-kinase clients.[4][6] The inhibition of the Hsp90-Cdc37 complex by **DDO-5936** leads to cell cycle arrest and exhibits anti-proliferative effects in cancer cells, particularly those with high expression levels of Hsp90 and Cdc37.[1][4][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from biochemical and cellular assays characterizing the interaction of **DDO-5936** with Hsp90.

Table 1: Binding Affinity of DDO-5936 to Wild-Type and

Mutant Hsp90

Hsp90 Variant	Binding Affinity (KD) in μM	Method
Wild-Type (WT) Hsp90	3.86	Biolayer Interferometry
R46A Mutant	6.53	Biolayer Interferometry
E47A Mutant	> 100 (No binding detected)	Biolayer Interferometry
Q133A Mutant	5.18	Biolayer Interferometry

Data sourced from biolayer interferometry (ForteBio Octet) assays.[8] The significant loss of binding with the E47A mutant identifies Glu47 as a critical determinant for the interaction.[8][9]

Table 2: In Vitro Inhibitory Activity of DDO-5936



Assay	Target	IC50
Hsp90-Cdc37 PPI Inhibition	Hsp90-Cdc37 Interaction	Micromolar range
Hsp90 ATPase Activity	Hsp90 ATPase function	> 100 µM
DDO-5936 effectively inhibits the Hsp90-Cdc37 interaction but has a negligible effect on the ATPase activity of Hsp90, highlighting its distinct mechanism from classic Hsp90 inhibitors like AT13387.[10]		

Table 3: Cellular and Biophysical Effects of DDO-5936

Parameter	Effect	Value
Antiproliferative Activity (HCT116 cells)	IC50	8.99 ± 1.21 μM
Thermal Stability of Hsp90	ΔTm (at 200 μM DDO-5936)	+2.5°C
The antiproliferative activity of DDO-5936 correlates strongly with the expression levels of Hsp90 and Cdc37 in cancer cell lines.[7] The increase in melting temperature (Tm) confirms the direct binding and stabilization of Hsp90 by DDO-5936.[4][10]		

Key Experimental Protocols

While attempts to obtain a co-crystal structure of the **DDO-5936**-Hsp90 complex were unsuccessful due to the flexibility of the binding site, a combination of biophysical and structural biology techniques were employed to elucidate the binding mode and functional consequences.[5]



Biolayer Interferometry (BLI) for Binding Affinity

- Objective: To quantify the binding affinity (KD) of **DDO-5936** to wild-type and mutant Hsp90.
- Methodology:
 - Protein Immobilization: Recombinant wild-type or mutant Hsp90 proteins are biotinylated and immobilized on streptavidin-coated biosensors.
 - Association: The immobilized sensors are dipped into solutions containing varying concentrations of **DDO-5936**, and the change in the interference pattern, which is proportional to the bound mass, is monitored over time.
 - Dissociation: The sensors are then moved to a buffer-only solution to monitor the dissociation of the DDO-5936-Hsp90 complex.
 - Data Analysis: The resulting association and dissociation curves are fitted to a 1:1 binding model to calculate the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (KD = koff/kon).
- Instrumentation: ForteBio Octet system.[5][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

- Objective: To identify the specific amino acid residues of Hsp90 that are involved in the interaction with DDO-5936.
- Methodology:
 - Protein Labeling: The N-terminal domain of Hsp90 is expressed in media containing 15Nlabeled ammonium chloride to produce an isotopically labeled protein.
 - HSQC Spectra Acquisition: A 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum is recorded for the 15N-labeled Hsp90 in the absence of the inhibitor. Each peak in this spectrum corresponds to a specific backbone amide proton and nitrogen pair.



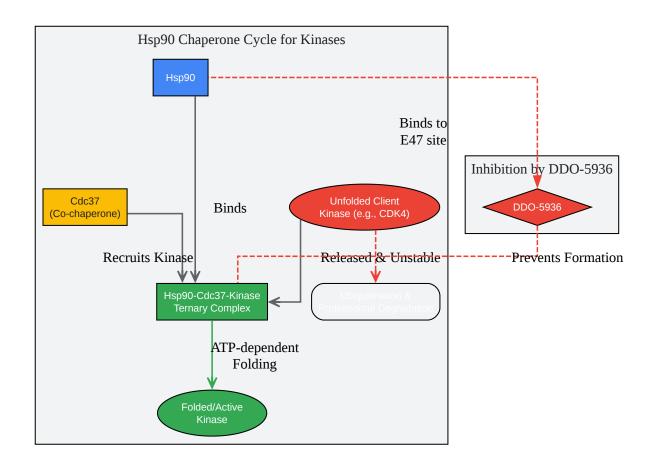
- Titration: DDO-5936 is added to the protein sample at increasing concentrations, and HSQC spectra are recorded at each step.
- Chemical Shift Perturbation Analysis: Residues in the protein that experience a significant change (perturbation) in their corresponding peak positions upon addition of **DDO-5936** are identified as being part of or near the binding site.
- Key Finding: Significant chemical shift perturbations were observed for residues Arg46,
 Glu47, and Gln133, mapping the binding site of DDO-5936.[5][8]

Co-Immunoprecipitation (Co-IP) for In-Cell PPI Disruption

- Objective: To confirm that DDO-5936 disrupts the Hsp90-Cdc37 interaction within a cellular context.
- Methodology:
 - Cell Treatment: HCT116 cells are treated with DMSO (vehicle control) or increasing concentrations of DDO-5936 for a specified time (e.g., 24 hours).
 - Cell Lysis: Cells are harvested and lysed to release cellular proteins.
 - Immunoprecipitation: The cell lysate is incubated with an antibody specific for Hsp90 (or Cdc37), which is coupled to agarose beads. This pulls down Hsp90 and any interacting proteins.
 - Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the Hsp90-containing complexes are eluted.
 - Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both Hsp90 and Cdc37 to detect the amount of co-precipitated protein.
- Key Finding: Treatment with DDO-5936 led to a dose-dependent decrease in the amount of Cdc37 that co-immunoprecipitated with Hsp90, confirming the disruption of the PPI in vivo.[4]
 [7]



Visualizations: Pathways and Workflows DDO-5936 Mechanism of Action

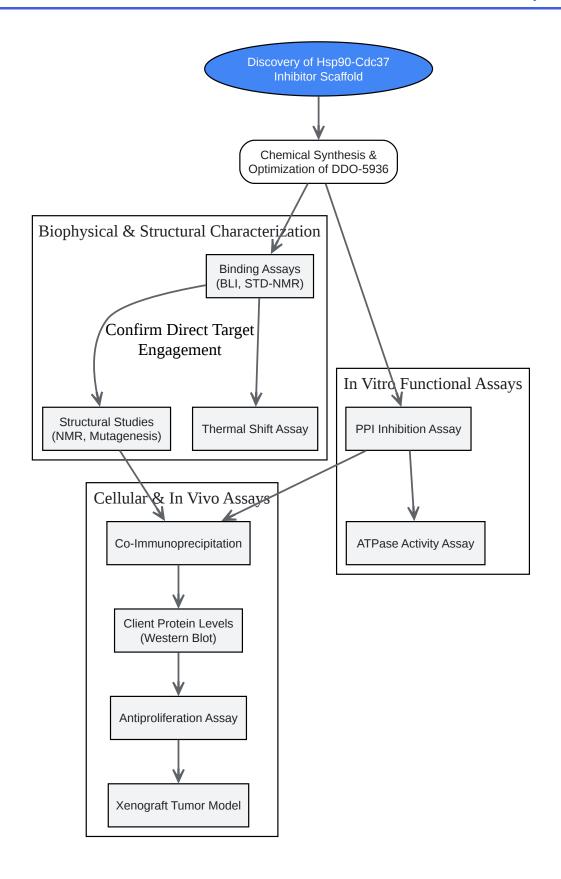


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Caption: **DDO-5936** binds to Hsp90, blocking Cdc37 interaction and client kinase folding.

Experimental Workflow for DDO-5936 Characterization



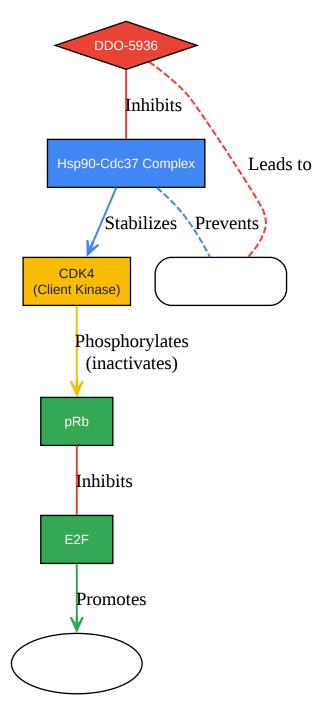


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Caption: Workflow from inhibitor discovery to in vivo validation of **DDO-5936**.



Downstream Signaling Consequences of Hsp90-Cdc37 Inhibition



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